Methyl 5,6-dichloro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C10H7Cl2NO2 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 5,6-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |
InChI Key |
GVCXKLXGHGOYOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The indole-2-carboxylate scaffold is commonly prepared via Fischer indole synthesis or related cyclization methods starting from substituted phenylhydrazines and ketoesters or aldehydes. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been synthesized by refluxing 5-methoxy-1H-indole-2-carboxylic acid in methanol with catalytic sulfuric acid, yielding the methyl ester in high purity and yield (96%).
Chlorination of Indole Derivatives
Selective chlorination at the 5 and 6 positions of the indole ring is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). These reagents allow regioselective substitution on activated aromatic rings under controlled conditions.
- In related indole systems, chlorination is often performed after esterification to avoid side reactions.
- Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetic acid.
Esterification
The methyl ester group at the 2-position is introduced by esterification of the corresponding carboxylic acid. This is commonly achieved by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA).
Representative Synthetic Route
A plausible synthetic scheme for this compound is:
- Synthesis of 5,6-dichloroindole-2-carboxylic acid : Starting from indole-2-carboxylic acid or its derivatives, selective chlorination at positions 5 and 6 using NCS or SO2Cl2.
- Esterification : Reflux of the dichloroindole-2-carboxylic acid with methanol and catalytic sulfuric acid to yield the methyl ester.
- Purification : Crystallization or chromatographic techniques to isolate the pure this compound.
Detailed Reaction Conditions and Yields
Research Outcomes and Optimization
- Selectivity : The use of NCS in mild acidic or neutral solvents enables selective dichlorination at the 5 and 6 positions, minimizing polyhalogenation or substitution at undesired sites.
- Yield Maximization : Esterification under reflux with methanol and catalytic acid typically yields methyl esters in over 90% yield, as demonstrated in related indole-2-carboxylate systems.
- Reaction Time : Chlorination reactions are generally completed within 2–3 hours at room temperature or slightly elevated temperatures.
- Purification : Recrystallization from DMF/acetic acid mixtures provides an effective method to isolate the pure this compound with yields above 85%.
Comparative Analysis with Related Indole Derivatives
Notes on Analytical Characterization
- NMR Spectroscopy : Characteristic chemical shifts confirm dichlorination at positions 5 and 6 and methyl ester presence.
- Mass Spectrometry : Molecular ion peaks corresponding to dichlorinated methyl indole carboxylate confirm molecular weight.
- Crystallography : Single crystal X-ray diffraction can confirm substitution pattern and molecular conformation, as done for related methyl indole-2-carboxylates.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 5,6-dichloro-1H-indole-2-carboxylate undergoes oxidation to form oxidized derivatives. The indole ring’s electron-rich nature facilitates such transformations, though specific oxidants and products are not explicitly detailed in the available literature. Indole derivatives generally form oxides under oxidative conditions, which may retain or alter the carboxylate group depending on the reagent used.
Hydrolysis and Ester-to-Acid Conversion
The methyl ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically achieved under alkaline conditions (e.g., NaOH in aqueous ethanol). For example, similar indole-2-carboxylate esters are hydrolyzed to carboxylic acids, which are then coupled with amines to form biologically active amides .
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O | 5,6-dichloro-1H-indole-2-carboxylic acid |
Coupling Reactions
The carboxylate group enables coupling with amines to form amides. In related studies, indole-2-carboxylic acids are reacted with amines using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) . This suggests that this compound could participate in similar amide bond formation, though direct data for this specific compound is limited.
Electrophilic Substitution
The indole ring’s aromatic system is reactive toward electrophiles (e.g., halogens, nitro groups). While specific examples for this compound are absent, analogous indole derivatives undergo electrophilic substitution at the C3 position. The dichloro groups may direct substitution to meta positions relative to the nitrogen atom in the indole ring .
Research Findings and Trends
-
Biological Activity : While not directly studied for this compound, related indole-2-carboxylic acid derivatives (e.g., compound 3 in ) exhibit potent HIV-1 integrase inhibition (IC₅₀ = 0.13 μM). Structural modifications, such as halogenation, enhance binding to molecular targets .
-
Synthetic Versatility : The compound’s dichlorination and ester group make it adaptable for functionalization. For example, hydrolysis to carboxylic acid derivatives enables further amide coupling, a strategy used in drug discovery .
Scientific Research Applications
Methyl 5,6-dichloro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and indole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
Key analogs include:
- Substituent Position : The 5,6-dichloro configuration induces steric and electronic effects distinct from 4-chloro or 4,5-dichloro analogs. For example, Methyl 4,5-dichloro-1H-indole-2-carboxylate exhibits a lower similarity score (0.97), likely due to altered dipole moments and hydrogen-bonding capabilities .
- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., Ethyl 5,6-dichloro-1H-indole-2-carboxylate) reduces similarity (0.95), as the bulkier ethyl group may affect solubility and metabolic stability .
Spectroscopic and Electronic Properties
- Methyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate : Compared to the dichloro derivative, methoxy substituents at C5/C6 result in a higher HOMO-LUMO gap (calculated via DFT/B3LYP), indicating reduced electrophilicity. The IR spectra of methoxy-substituted analogs also show distinct C-O stretching bands at ~1250 cm⁻¹, absent in chlorinated derivatives .
- NMR Shifts: Chlorine atoms at C5/C6 deshield adjacent protons. For example, in Methyl 5,6-bis(2-oxopropoxy)-1H-indole-2-carboxylate (a non-chlorinated analog), H3 and H7 protons resonate at δ 7.08 and 7.12 ppm, whereas dichloro derivatives exhibit downfield shifts due to electron-withdrawing effects .
Biological Activity
Methyl 5,6-dichloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique dichlorinated structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_10H_7Cl_2NO_2 and a molecular weight of approximately 218.07 g/mol. The compound is soluble in organic solvents and exhibits significant interactions with various biological targets, including melatonin receptors and cytochrome P450 enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate melatonin receptors (MT1 and MT2). These receptors are crucial for regulating circadian rhythms and sleep patterns. The compound has been identified as a potential lead for developing melatoninergic ligands that may possess anti-inflammatory properties as well.
Additionally, the compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can influence the pharmacokinetics of various therapeutic agents, making it a subject of interest in drug development.
1. Melatonin Receptor Modulation
Research indicates that this compound effectively binds to melatonin receptors. In vitro studies have demonstrated its ability to influence sleep regulation and circadian rhythms by modulating these receptors' activity.
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various biological assays. Its interaction with the cyclooxygenase (COX) enzymes, particularly COX-2, suggests that it may inhibit pathways involved in inflammation .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on cytochrome P450 enzymes. This inhibition can lead to altered metabolism of drugs, which is critical for understanding potential drug-drug interactions.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of this compound compared to other indole derivatives:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Chloroindole-2-carboxylic acid | High | Lacks dichlorination but retains carboxylic acid |
| Ethyl 3-(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate | Moderate | Features additional functional groups |
| 5-Methoxyindole-2-carboxylic acid | Moderate | Contains a methoxy group instead of chlorine |
This table illustrates the diversity within indole derivatives while emphasizing the distinct biological activities conferred by the dichlorinated structure of this compound.
Case Studies
Recent studies have explored the efficacy of this compound in various therapeutic contexts:
Case Study 1: Melatoninergic Activity
A study demonstrated that this compound significantly increased melatonin receptor activation in animal models, leading to improved sleep quality and duration .
Case Study 2: Anti-inflammatory Properties
In another investigation, this compound exhibited a reduction in inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Case Study 3: Cytochrome P450 Inhibition
Research focused on the compound's ability to inhibit specific cytochrome P450 isoforms revealed significant implications for drug metabolism and safety profiles in pharmacotherapy.
Q & A
Q. How can in vitro assays evaluate the compound’s potential mutagenicity or cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
